molecular formula C11H14ClF B14048948 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene

Cat. No.: B14048948
M. Wt: 200.68 g/mol
InChI Key: QWNABFZZTLDUST-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene typically involves the alkylation of 3-ethyl-2-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

Major Products Formed

    Substitution: Formation of 1-(3-aminopropyl)-3-ethyl-2-fluorobenzene, 1-(3-thiopropyl)-3-ethyl-2-fluorobenzene.

    Oxidation: Formation of 3-ethyl-2-fluorobenzaldehyde, 3-ethyl-2-fluorobenzoic acid.

    Reduction: Formation of 1-(3-propyl)-3-ethyl-2-fluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The 3-chloropropyl group can undergo metabolic transformations, resulting in the formation of active metabolites that contribute to the compound’s overall effect.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-(3-Chloropropyl)-2-fluorobenzene: Lacks the ethyl group, which can affect its physical properties and interactions with molecular targets.

    1-(3-Chloropropyl)-3-methyl-2-fluorobenzene: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3

InChI Key

QWNABFZZTLDUST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)F

Origin of Product

United States

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